N'-carbamimidoylmorpholine-4-carboximidamide

Description

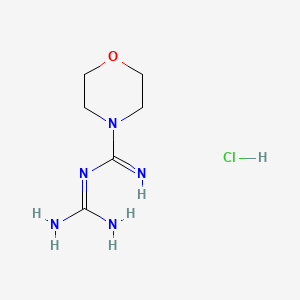

Structure

2D Structure

Propriétés

Numéro CAS |

3731-59-7 |

|---|---|

Formule moléculaire |

C6H13N5O |

Poids moléculaire |

171.20 g/mol |

Nom IUPAC |

N'-carbamimidoylmorpholine-4-carboximidamide |

InChI |

InChI=1S/C6H13N5O/c7-5(8)10-6(9)11-1-3-12-4-2-11/h1-4H2,(H5,7,8,9,10) |

Clé InChI |

KJHOZAZQWVKILO-UHFFFAOYSA-N |

SMILES isomérique |

C1COCCN1/C(=N/C(=N)N)/N |

SMILES canonique |

C1COCCN1C(=NC(=N)N)N |

Apparence |

Solid powder |

Autres numéros CAS |

3731-59-7 |

Pictogrammes |

Irritant |

Pureté |

>98% |

Numéros CAS associés |

3160-91-6 (mono-hydrochloride) 7420-18-0 (unspecified hydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-morpholinocarboximidoylguanidine Flumidine Influmine moroxidine moroxydine moroxydine monohydrochloride N-amidino-4-morpholinecarboxamidine Vironil Virustat |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Moroxydine

Several methods have been established for the synthesis of moroxydine, primarily involving the reaction of morpholine (B109124) derivatives with guanidine-like structures.

Conventional Solvent Synthesis Approaches

Conventional synthesis methods for moroxydine hydrochloride typically involve the reaction of morpholine hydrochloride with dicyandiamide (B1669379) (Dyhard RU 100) in various solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (B95107) (THF) google.com. This reaction directly yields moroxydine hydrochloride. Early reports describe the use of morpholine hydrochloride and dicyandiamide in different solvents to obtain moroxydine hydrochloride google.com. However, these conventional methods can be associated with longer reaction times and higher costs, partly due to the need for excess morpholine google.com.

Alternative Synthetic Routes and Process Improvements

Efforts have been made to develop alternative synthetic routes and improve the process efficiency for moroxydine synthesis. One approach involves utilizing glycol ether and ammonium (B1175870) chloride as raw materials, which are reported to be less expensive and less toxic compared to traditional methods google.com. This method is carried out in a closed reaction system, minimizing waste discharge and environmental pollution google.com. The process involves adding diglycol, dicyandiamide, ammonium chloride, and aqueous sulfuric acid to a high-pressure reaction kettle, followed by heating under sealed and stirring conditions google.com. After the reaction, a cooling and filtration process is employed to obtain moroxydine hydrochloride crystals google.com. Another reported method involves synthesizing morpholine hydrochloride from diethanolamine (B148213) and then reacting it with dicyandiamide to form moroxydine hydrochloride google.com. Microwave heating has also been reported as a method that can effectively reduce reaction temperature google.com.

Synthesis of Moroxydine Analogues and Derivatives

The moroxydine scaffold has served as a template for the design and synthesis of various analogues and derivatives with modified structures and potentially altered biological activities mdpi.comnih.govresearchgate.net. These derivatives often involve modifications to the biguanidine (B15175387) or morpholine moieties, or the incorporation of other heterocyclic systems.

Amidinourea Derivatives

Amidinourea compounds have been designed and synthesized as analogues of moroxydine mdpi.comnih.govresearchgate.netnih.govresearchgate.net. These derivatives are isosters of moroxydine and have been investigated for their antiviral properties, particularly against herpes simplex viruses (HSV) and hepatitis C virus (HCV) mdpi.comnih.govresearchgate.netnih.govresearchgate.net. The synthesis of these amidinourea derivatives typically involves reactions that introduce the amidinourea functionality onto a suitable molecular scaffold, often inspired by the moroxydine structure mdpi.comnih.govnih.gov. Some studies have reported the synthesis of amidinourea compounds in a few synthetic steps from readily available starting materials nih.gov.

1,3,5-Triazine (B166579) Derivatives

Moroxydine hydrochloride has been used as a starting point for the lead optimization and synthesis of 1,3,5-triazine derivatives mdpi.comnih.govmendeley.com. These derivatives often incorporate structural elements from moroxydine, such as the morpholine ring, along with a 1,3,5-triazine core mdpi.com. The synthesis of these compounds can involve the reaction of intermediates containing triazine structures, derived from moroxydine hydrochloride, with other reagents, such as those containing piperazine (B1678402) structures mdpi.com. Research has shown that some of these 1,3,5-triazine derivatives exhibit potent antiviral activity, for instance, against potato virus Y (PVY) mdpi.comnih.govmendeley.com.

Pyrimidine (B1678525) Moroxydine Derivatives

Pyrimidine derivatives featuring a moroxydine framework have also been synthesized researchgate.net. These compounds combine the structural features of pyrimidine rings with the moroxydine structure researchgate.net. One reported method for preparing 2-morpholinyl-substituted pyrimidine compounds, which can be considered pyrimidine moroxydine derivatives, involves using moroxydine sulfate (B86663) as a synthon google.com. Moroxydine sulfate, obtained from the reaction of morpholine and S-methyl-isothiourea sulfate, is then reacted with different 1,3-dicarbonyl compounds to yield the 2-morpholinyl-substituted pyrimidines google.com.

Precursors and Intermediate Compounds in Moroxydine Synthesis

Moroxydine, chemically known as 4-morpholinecarboximidoylguanide, is an antiviral agent with a biguanide (B1667054) structure researchgate.net. Its synthesis primarily involves the reaction between morpholine or a morpholine derivative and a guanidine-like precursor. Several synthetic routes have been explored, utilizing different starting materials and intermediate compounds to achieve the desired morpholine biguanide structure.

One common approach involves the reaction of morpholine hydrochloride with dicyandiamide (also known as Dyhard RU 100) google.com. This reaction is typically carried out in various solvents, such as toluene, 1,4-dioxane, or tetrahydrofuran (THF), directly yielding moroxydine hydrochloride google.com. Dicyandiamide serves as a key precursor, providing the biguanide moiety of moroxydine.

Another synthetic route involves the use of morpholine itself, which is then reacted with a suitable reagent to form the biguanide structure. Morpholine can be synthesized from diethanolamine, followed by a cyclization step google.com. Morpholine hydrochloride can also be prepared as a precursor to moroxydine hydrochloride by reacting morpholine with ammonium chloride in a solvent like xylene at elevated temperatures google.comgoogle.com. This method highlights morpholine hydrochloride as a direct precursor to the final moroxydine salt google.comgoogle.com.

The formation of the guanidine (B92328) part of the molecule often involves reactions with compounds like dicyandiamide or other guanidine-forming reagents. Dicyandiamide is a commercially relevant precursor for guanidine synthesis, reacting with ammonium salts to form biguanidine intermediates, which can then be converted to guanidinium (B1211019) salts wikipedia.org. While this describes general guanidine synthesis, the reaction of morpholine or morpholine hydrochloride with dicyandiamide directly incorporates the morpholine ring into the biguanide structure of moroxydine google.com.

Research into moroxydine analogues has also explored different synthetic pathways and intermediates. For instance, the synthesis of 1,3,5-triazine derivatives structurally related to moroxydine involved the preparation of intermediates containing triazine and morpholinyl groups nih.gov. These intermediates were synthesized through reactions involving Boc-piperazine and subsequent nucleophilic reactions nih.gov. This demonstrates how variations in the synthetic route and precursors can lead to compounds with structural similarities to moroxydine.

While specific detailed data tables on yields and reaction conditions for every single intermediate in moroxydine synthesis are not extensively available in the provided search results, the primary precursors and the general reaction types are consistent across described methods.

| Precursor/Intermediate | Role in Synthesis | Related Reactions |

| Morpholine | Core heterocyclic ring structure | Reaction with guanidine-forming reagents |

| Morpholine Hydrochloride | Salt form of morpholine, used in reactions with dicyandiamide | Reaction with dicyandiamide to form moroxydine hydrochloride google.com |

| Dicyandiamide (Dyhard RU 100) | Source of the biguanide moiety | Reaction with morpholine or morpholine hydrochloride google.com |

| Diethanolamine | Precursor for morpholine synthesis google.com | Cyclization to form morpholine google.com |

| Ammonium Chloride | Used in the synthesis of morpholine hydrochloride google.comgoogle.com | Reaction with morpholine in xylene google.comgoogle.com |

| Biguanidine | Intermediate in general guanidine synthesis from dicyandiamide wikipedia.org | Relevant to the formation of the biguanide part of moroxydine from dicyandiamide |

The synthesis of moroxydine hydrochloride from morpholine hydrochloride and dicyandiamide is a widely reported method google.com. This reaction exemplifies the direct combination of the pre-formed morpholine ring with a precursor that provides the biguanide framework. The use of different solvents and reaction conditions can influence the efficiency and yield of this coupling reaction google.com.

Molecular Mechanism of Action: Preclinical Investigations

Interference with the Viral Replication Cycle

Moroxydine has been shown to interfere with the viral replication cycle at several points. The viral replication cycle typically involves stages such as attachment, penetration, uncoating, replication (including nucleic acid synthesis and protein synthesis), assembly, maturation, and release biologynotesonline.comlibretexts.org. Moroxydine's activity has been observed to impact these processes, thereby inhibiting the production of new virions patsnap.comlums.ac.ir.

Inhibition of Viral Nucleic Acid Synthesis (DNA and RNA)

A significant aspect of Moroxydine's mechanism is its inhibitory effect on the synthesis of viral nucleic acids, encompassing both DNA and RNA viruses nih.govgoogle.commedchemexpress.com. This broad activity suggests that Moroxydine targets fundamental processes in viral genome replication. Studies have indicated that Moroxydine hydrochloride can suppress the activity of viral DNA and RNA polymerases, enzymes crucial for synthesizing viral genetic material google.comgoogle.com.

On HEKC cells, Moroxydine hydrochloride at a concentration of 1% demonstrated inhibitory effects on both DNA viruses (adenovirus) and RNA viruses (Echo virus and influenza virus), impacting various stages of their multiplication cycles google.comgoogle.com.

Research on grass carp (B13450389) reovirus (GCRV), a double-stranded RNA virus, in CIK cells showed that Moroxydine hydrochloride inhibited viral RNA synthesis researchgate.net.

Targeting Viral RNA-Dependent RNA Polymerase

Specifically for RNA viruses, Moroxydine is thought to inhibit viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase (RdRp) patsnap.comresearchgate.net. RdRp is an essential enzyme for the replication of RNA viruses, responsible for copying the viral RNA genome tcichemicals.comresearchgate.net. By binding to or interfering with this enzyme, Moroxydine can halt the production of new viral RNA patsnap.com.

Studies on grass carp reovirus (GCRV) have shown that Moroxydine treatment significantly inhibited the expression of genes related to RNA-dependent RNA polymerase nih.govresearchgate.net.

Disruption of Early Viral Replication Stages

Moroxydine's mechanism also involves the disruption of early stages of viral replication, which occur before the extensive synthesis of viral components biologynotesonline.comvulcanchem.comnih.gov.

Inhibition of Viral Entry and Uncoating

Interference with viral entry and uncoating is considered a primary mechanism for some antivirals, including those in the adamantane (B196018) class to which Moroxydine hydrochloride has been linked patsnap.com. Viral entry involves the attachment of the virus to the host cell surface and subsequent penetration, while uncoating is the release of the viral genome into the host cell cytoplasm biologynotesonline.comlibretexts.org. Moroxydine is believed to interfere with these initial steps.

The drug is thought to target viral proteins necessary for attachment and penetration patsnap.com.

It may block ion channels on the viral envelope that are critical for releasing the viral genome after fusion with the cell membrane patsnap.com.

Studies with grass carp reovirus (GCRV) and giant salamander iridovirus (GSIV) in cell cultures showed that Moroxydine blocked virus-induced cytopathic effects, suggesting interference with early events like entry or uncoating nih.gov.

Influence on Virus-Host Cell System Interactions

Moroxydine's antiviral activity can also involve influencing the interactions between the virus and the host cell system lums.ac.irgoogle.comgoogle.com. This can include modulating cellular processes that the virus hijacks for replication or affecting the host's response to infection.

Moroxydine hydrochloride has been shown to have inhibitory action at each stage of the viral multiplication cycle on HEKC cells infected with DNA and RNA viruses google.comgoogle.com.

Some research suggests potential immunomodulatory effects, where the drug may enhance the host's immune response to viral infections patsnap.com.

Effects on Viral Protein Synthesis and Assembly

Beyond nucleic acid synthesis, Moroxydine may also impact viral protein synthesis and assembly patsnap.com. Viral proteins are essential for building new virions, and interfering with their production or the assembly of viral components can effectively halt replication.

Moroxydine hydrochloride can stop viral protein synthesis, thereby suppressing viral proliferation google.comgoogle.com.

Studies on grass carp reovirus (GCRV) showed that the expression of viral protein genes was significantly inhibited by Moroxydine treatment, particularly those related to guanylyl transferase and RNA-dependent RNA polymerase nih.gov.

Modulation of Host Cellular Responses

Moroxydine has been shown to interact with host cells in ways that can influence the course of viral infections. These interactions include effects on the immune response and the regulation of programmed cell death.

Immunomodulatory Effects on Host Immune Response

Moroxydine may enhance the host's immune response to viral infections patsnap.com. This can occur through the stimulation of antiviral cytokine production and the modulation of immune cell activity patsnap.com. While the precise mechanisms are still being elucidated, these effects contribute to the body's defense against viral pathogens patsnap.com.

Stimulation of Antiviral Cytokine Production

Research suggests that Moroxydine can stimulate the production of antiviral cytokines patsnap.com. Cytokines are crucial signaling molecules that mediate and regulate immunity and inflammation. Stimulating their production is a key strategy in the host's defense against viral invasion. Studies, such as those investigating antiviral and immunomodulatory treatments for COVID-19, highlight the importance of modulating cytokine profiles in response to viral infections nih.gov.

Modulation of Immune Cell Activity

Moroxydine may also modulate the activity of immune cells, including macrophages and lymphocytes patsnap.com. Modulating the activity of these cells can help the body mount a more effective defense against viral infections patsnap.com. While specific detailed findings on Moroxydine's direct impact on various immune cell types are limited in the provided search results, the general principle of modulating immune cell activity is a recognized aspect of antiviral and immunomodulatory therapies nih.gov.

Suppression of Apoptosis in Virally Infected Cells

Moroxydine has been reported to suppress apoptosis, or programmed cell death, in virally infected cells caymanchem.comncats.ionih.govmedchemexpress.com. Apoptosis is a critical host defense mechanism to eliminate infected cells and prevent viral spread. However, some viruses can manipulate this pathway to their advantage. By suppressing apoptosis, Moroxydine may influence the delicate balance between host defense and viral pathogenesis.

Studies in grass carp reovirus (GCRV)-infected Ctenopharyngodon idella kidney (CIK) cells have demonstrated Moroxydine's ability to suppress apoptosis caymanchem.comncats.ionih.govmedchemexpress.com. For instance, treatment with 6.3 µg/ml of Moroxydine for 96 hours reduced virus-related apoptosis by approximately 50% in GCRV-infected CIK cells caymanchem.comnih.gov. A concentration of 40 μg/mL of Moroxydine hydrochloride was shown to block virus-induced cytopathic effect and cell death within 96 hours and completely avoid apoptosis at 48 hours medchemexpress.commedchemexpress.com.

Inhibition of Caspase Activity

A key mechanism by which Moroxydine suppresses apoptosis involves the inhibition of caspase activity nih.govmedchemexpress.commedchemexpress.com. Caspases are a family of proteases that play a central role in the execution phase of apoptosis jax.org. Studies in GCRV-infected CIK cells showed that Moroxydine treatment significantly inhibited caspase 3 activity nih.govmedchemexpress.commedchemexpress.com. This suggests that Moroxydine interferes with the downstream enzymatic cascade that leads to the dismantling of the cell during apoptosis.

Regulation of Apoptosis-Related Gene Expression

Moroxydine also appears to regulate the expression of genes involved in apoptosis nih.govmedchemexpress.commedchemexpress.comresearchgate.net. In GCRV-infected CIK cells, Moroxydine treatment prevented the virus-induced down-regulation of Bcl-2 and suppressed the expression of the apoptosis-promoting gene Bax nih.govmedchemexpress.commedchemexpress.comresearchgate.net. Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. By influencing the balance between these regulatory proteins, Moroxydine contributes to the suppression of apoptosis. The potential mechanism might involve the intervention of Moroxydine targeting viral gene expression, which in turn affects mitochondrial apoptotic signals nih.gov.

Here is a summary of findings on Moroxydine's effects on apoptosis-related factors in GCRV-infected CIK cells:

| Factor | Effect of GCRV Infection | Effect of Moroxydine Treatment (40 μg/mL) | Reference |

| Apoptosis | Induced | Avoided/Suppressed | nih.govmedchemexpress.commedchemexpress.com |

| Caspase 3 Activity | Increased | Significantly inhibited | nih.govmedchemexpress.commedchemexpress.com |

| Bax Expression | Increased | Suppressed | nih.govmedchemexpress.commedchemexpress.comresearchgate.net |

| Bcl-2 Expression | Down-regulated | Prevention of down-regulation | nih.govmedchemexpress.commedchemexpress.comresearchgate.net |

Preclinical Antiviral Efficacy Spectrum

Broad-Spectrum Antiviral Activity against DNA and RNA Viruses

Moroxydine has demonstrated a wide range of antiviral activity in preclinical studies, inhibiting the replication of both DNA and RNA viruses. medchemexpress.commedchemexpress.comnih.gov Its efficacy has been noted against diverse viral families. medicaljournalssweden.sewikipedia.org Initial patents from the late 1950s claimed activity against viruses such as influenza, herpes zoster, and smallpox. medicaljournalssweden.se More recent research has substantiated its broad-spectrum potential, showing inhibitory effects against aquatic viruses, including the double-stranded RNA virus, grass carp (B13450389) reovirus (GCRV), and the DNA virus, giant salamander iridovirus (GSIV). medchemexpress.commedchemexpress.comnih.gov Further reports also list measles, mumps, and hepatitis C virus (HCV) among the susceptible RNA viruses, while herpes simplex virus (HSV) and varicella-zoster virus (VZV) are noted as susceptible DNA viruses. medchemexpress.commedchemexpress.comcaymanchem.com

The mechanism of its broad-spectrum action is understood to involve interference with the early stages of viral replication, including viral entry and uncoating, as well as inhibition of viral RNA synthesis. patsnap.com In studies with GCRV and GSIV, moroxydine was shown to block virus-induced cytopathic effects and apoptosis in host cells, thereby preserving normal cellular structure. nih.gov

| Virus Type | Specific Viruses | Observed Effects |

|---|---|---|

| RNA Viruses | Influenza Virus, Hepatitis C Virus (HCV), Measles Virus, Mumps Virus, Grass Carp Reovirus (GCRV) | Inhibition of replication, reduction of cytopathic effects. medchemexpress.commedchemexpress.comnih.govnih.gov |

| DNA Viruses | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), Giant Salamander Iridovirus (GSIV) | Inhibition of replication, suppression of apoptosis. medchemexpress.commedchemexpress.commedicaljournalssweden.senih.gov |

Efficacy against Specific Viral Pathogens (In Vitro and Animal Models)

The preclinical efficacy of moroxydine against Herpes Simplex Viruses (HSV) has yielded some conflicting results over time. Early literature and reviews from the 1960s to the 1990s suggested that moroxydine was effective against HSV, with reports of its use in treating recurrent herpes simplex. medicaljournalssweden.se However, a more recent 2020 study investigating amidinourea derivatives designed from the moroxydine scaffold reported that the parent compound, moroxydine, did not exhibit antiviral activity against either HSV-1 or HSV-2 strains in their assays. mdpi.com In contrast, the newly synthesized analogues did show significant activity, suggesting they may act at an early stage of the HSV replication cycle, following viral attachment and entry. mdpi.com

Moroxydine has been identified as a scaffold for the development of novel antiviral agents against the Hepatitis C Virus (HCV), an RNA virus. nih.govresearchgate.net A 2015 study focused on creating isosteric analogues of moroxydine, resulting in the discovery of new amidinourea compounds. nih.gov Two of these derivatives demonstrated excellent inhibitory activity against HCV. nih.gov Mechanistic studies revealed that these compounds likely inhibit a step in the RNA replication process of the virus. nih.gov This line of research highlights the potential of the moroxydine chemical structure as a basis for developing new direct-acting antivirals for HCV. nih.govnorthumbria.ac.uk

Influenza virus, an RNA virus, was the original target for which moroxydine was developed in the 1950s. nih.govmedicaljournalssweden.sewikipedia.org Formulations containing moroxydine have been used to address symptoms of influenza A virus infection. caymanchem.com Its mechanism of action against influenza is believed to involve the inhibition of viral replication by interfering with early stages of the viral life cycle, such as entry and uncoating. patsnap.com Although it belongs to the class of adamantane (B196018) antivirals, its specific interactions and broad applicability against various influenza strains continue to be an area of interest. patsnap.com

| Influenza Strain | Model | Key Findings |

|---|---|---|

| Influenza A | General (historical data) | Original indication for development; used for treatment of symptoms. wikipedia.orgcaymanchem.compatsnap.com |

Moroxydine has shown activity against the Varicella-Zoster Virus (VZV), a DNA virus from the herpesvirus family. medchemexpress.commedchemexpress.comcaymanchem.com Reports from the 1990s describe the use of moroxydine in patients with herpes zoster (shingles), noting that early treatment led to positive outcomes. medicaljournalssweden.senih.govsigmaaldrich.com The compound is believed to exert its virustatic effects to control the VZV infection. medicaljournalssweden.senih.gov

The preclinical antiviral spectrum of moroxydine includes activity against both measles virus and mumps virus, which are RNA viruses belonging to the Paramyxoviridae family. medchemexpress.commedchemexpress.comcaymanchem.com While specific mechanistic studies or detailed efficacy data from recent in vitro or animal models are not extensively detailed in the provided search results, its inclusion in lists of susceptible viruses indicates that it has been recognized for its potential to inhibit these pathogens. medchemexpress.commedchemexpress.comcaymanchem.com A controlled trial in 1961 investigated the use of a moroxydine-containing preparation ("Virugon") in the treatment of measles, highlighting early clinical interest in its application for this virus. caymanchem.com

Grass Carp Reovirus (GCRV)

Moroxydine has demonstrated significant inhibitory effects against Grass Carp Reovirus (GCRV), a double-stranded RNA virus that causes severe hemorrhagic disease in grass carp. In vitro studies have shown that Moroxydine can effectively control GCRV infection in host cells. nih.gov Research indicates that Moroxydine hydrochloride can inhibit the replication of GCRV and suppress apoptosis in Ctenopharyngodon idella kidney (CIK) cells. researchgate.net One study found that exposing GCRV-infected cells to 6.3 μg/mL of Moroxydine for 96 hours resulted in approximately 50% less apoptosis. researchgate.net

Furthermore, Moroxydine has been observed to block the cytopathic effects induced by GCRV and reduce the presence of nucleocapsids in CIK cells, thereby helping to maintain normal cell structure. researchgate.net The compound significantly inhibits the expression of viral protein genes, particularly those related to guanylyl transferase and RNA-dependent RNA polymerase. researchgate.net In vivo studies have further substantiated these findings, showing that injection with Moroxydine can more effectively inhibit GCRV replication compared to immersion administration. nih.gov

| Cell Line | Key Findings | Reference |

|---|---|---|

| Ctenopharyngodon idella kidney (CIK) cells | Exposure to 6.3 μg/mL of Moroxydine for 96 hours led to a ~50% reduction in apoptosis. Blocked GCRV-induced cytopathic effects and inhibited viral protein gene expression. | researchgate.net |

| Grass Carp Ovary (GCO) cells | Showed over 50% protective effects at a concentration of 15.9 µg/ml. Significantly inhibited the expression of the VP1 gene. | nih.gov |

Plant Viruses: Potato Virus Y (PVY) and Tobacco Mosaic Virus (TMV)

Moroxydine has also been investigated for its potential to control plant viruses. Studies on its efficacy against Potato Virus Y (PVY) have shown that while it possesses some antiviral activity, its performance may be inferior to other compounds. In one study, the curative, protective, and inactivation activities of moroxydine hydrochloride against PVY were 36.7 ± 2.7%, 31.4 ± 2.0%, and 57.1 ± 1.8%, respectively. medicaljournalssweden.se

In the context of Tobacco Mosaic Virus (TMV), Moroxydine has been shown to have inhibitory effects. Research has explored the development of novel compounds that incorporate the moroxydine skeleton to enhance antiviral activity against TMV. researchgate.net One study synthesized a series of compounds containing pyrimidine (B1678525) and moroxydine structures, with a compound labeled GLY-15 showing good antiviral activity against TMV. researchgate.net This compound was found to significantly inhibit the formation of necrotic spots and suppress the systemic transportation of the virus in plants. researchgate.net

Other Aquatic Animal Viruses

Research into the antiviral spectrum of Moroxydine has extended to other viruses affecting aquatic animals.

Infectious Hematopoietic Necrosis Virus (IHNV): There is limited specific research on the efficacy of Moroxydine against IHNV. One study indicated that moroxydine hydrochloride was unable to affect the replication of IHNV in epithelioma papulosum cyprini (EPC) cells.

Oncorhynchus Masou Virus (OMV): Specific preclinical studies on the efficacy of Moroxydine against Oncorhynchus Masou Virus are not readily available in the reviewed scientific literature.

Infectious Pancreatic Necrosis Virus (IPNV): Detailed preclinical evaluations of Moroxydine's specific activity against Infectious Pancreatic Necrosis Virus are limited in the available research.

Giant Salamander Iridovirus (GSIV): In vitro studies have demonstrated that Moroxydine can effectively control the infection of Giant Salamander Iridovirus (GSIV) in host cells. nih.gov It has been shown to block virus-induced cytopathic effects and apoptosis, helping to maintain the normal structure of infected cells. nih.gov The expression of the major capsid protein (MCP) gene of GSIV was also significantly inhibited in the presence of Moroxydine. nih.gov

Spring Viraemia of Carp Virus (SVCV): Moroxydine has been tested against Spring Viraemia of Carp Virus (SVCV), a single-stranded RNA virus. nih.gov

Comparative Antiviral Activity with Reference Antiviral Compounds

The antiviral efficacy of Moroxydine has been compared with other established antiviral agents, such as Ribavirin (B1680618) and Ningnanmycin, in several studies.

Ribavirin: In studies involving aquatic viruses like GCRV and GSIV, both Moroxydine and Ribavirin have been shown to effectively control infection in host cells. nih.gov Both compounds exhibited over 50% protective effects at a concentration of 15.9 µg/ml against GCRV. nih.gov Furthermore, both agents were found to block virus-induced cytopathic effects and apoptosis, and significantly inhibit viral gene expression. nih.gov However, in terms of cytotoxicity, Moroxydine has been reported to have lower cytotoxicity than Ribavirin in some cell lines. researchgate.net

Ningnanmycin: In the context of plant viruses, particularly Potato Virus Y (PVY), Moroxydine's activity has been compared to Ningnanmycin. One study found that the curative (36.7 ± 2.7%), protective (31.4 ± 2.0%), and inactivation (57.1 ± 1.8%) activities of moroxydine hydrochloride were inferior to those of ningnanmycin (49.1 ± 2.4%, 50.7 ± 4.1%, and 82.3 ± 6.4%, respectively). medicaljournalssweden.se

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) | Reference |

|---|---|---|---|---|

| Moroxydine Hydrochloride | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 | medicaljournalssweden.se |

| Ningnanmycin | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 | medicaljournalssweden.se |

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

Absorption and Elimination Kinetics in Animal Models

Pharmacokinetic studies in animal models, such as gibel carp (B13450389) (Carassius gibelio), have investigated the absorption and elimination kinetics of moroxydine hydrochloride following oral administration. In gibel carp, the plasma concentration-time data for moroxydine hydrochloride were found to conform to a single-compartment open model. Water temperature significantly influenced the drug's metabolism nih.govresearchgate.net.

At a water temperature of 15 °C, the absorption half-life (t1/2ka) was calculated to be 4.29 hours, and the elimination half-life (t1/2ke) was 15.87 hours. At a warmer temperature of 25 °C, the absorption rate was higher, with a t1/2ka of 3.02 hours, and the elimination was faster, with a t1/2ke of 4.22 hours nih.govresearchgate.net. The maximum plasma concentration (Cmax) was observed at 10.35 hours (2.98 µg/mL) at 15 °C and at 4.03 hours (3.12 µg/mL) at 25 °C nih.govresearchgate.net. The total body clearance (CLb) was determined to be 0.25 L/(h·kg) at 15 °C and 0.49 L/(h·kg) at 25 °C nih.govresearchgate.net. These findings indicate that moroxydine hydrochloride is eliminated more slowly at lower water temperatures nih.gov.

Data Table: Pharmacokinetic Parameters of Moroxydine Hydrochloride in Gibel Carp

| Parameter | 15 °C | 25 °C |

| Absorption Half-life (t1/2ka) | 4.29 h | 3.02 h |

| Elimination Half-life (t1/2ke) | 15.87 h | 4.22 h |

| Maximum Plasma Concentration (Cmax) | 2.98 µg/mL | 3.12 µg/mL |

| Time to Cmax (Tp) | 10.35 h | 4.03 h |

| Distribution Volume (Vd/F) | 4.55 L/kg | 2.89 L/kg |

| Total Body Clearance (CLb) | 0.25 L/(h·kg) | 0.49 L/(h·kg) |

| Area Under the Curve (AUC) | 75.89 µg·h/mL | 42.33 µg·h/mL |

Tissue Distribution in Animal Models

Studies on the tissue distribution of moroxydine hydrochloride in gibel carp have shown that the drug is distributed to various tissues, including skin, muscle, liver, and kidney nih.govresearchgate.net. Samples from these tissues were collected over a period of 10 days following oral administration to analyze drug concentrations nih.govresearchgate.net. The depletion of moroxydine hydrochloride from these tissues was observed to be slower, particularly at lower water temperatures nih.govresearchgate.net.

Residue Studies in Animal-Derived Matrices

Methods have been developed for the determination of moroxydine residues in animal-derived matrices, such as pig and chicken samples researchgate.netnih.gov. A solid-phase extraction (SPE) method coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed and validated for this purpose researchgate.netnih.gov. This method involves optimizing extraction reagents, SPE columns, and eluents to achieve maximum extraction efficiency nih.gov. Matrix effects from animal tissue can influence the quantitative data obtained nih.gov.

Under optimized conditions, moroxydine residues in pig and chicken samples spiked at levels of 1.0 µg/kg, 5.0 µg/kg, and 10.0 µg/kg showed good recoveries ranging from 61.5% to 105.4% with relative standard deviations between 3.2% and 13.0% nih.gov. The limit of detection (LOD) in pig and chicken samples was 0.3 µg/kg, and the limit of quantification (LOQ) was 1.0 µg/kg nih.gov. A linear relationship was observed in the range of 1.0 µg/kg to 20.0 µg/kg with a correlation coefficient (R²) of ≥ 0.99 nih.gov. While methods exist for detecting moroxydine residues in animal tissues, studies have also indicated that in some tested samples from commercial sources, no target antiviral residues, including moroxydine, were detected researchgate.netwur.nl.

Drug Resistance Mechanisms in Animal Viruses

The broad-spectrum antiviral activity of moroxydine makes it applicable for treating both human and animal viruses researchgate.net. However, the illegal or improper usage of moroxydine has been associated with an increased prevalence of drug-resistant viruses researchgate.netresearchgate.net. Drug resistance can reduce the effectiveness of antiviral treatments and increase the difficulty in managing viral infections researchgate.net. While the specific mechanisms of resistance to moroxydine in animal viruses are not extensively detailed in the provided search results, the emergence of resistance is a recognized concern associated with its use researchgate.netresearchgate.net. Research into the mechanisms by which animal viruses develop resistance to moroxydine is important for maintaining its efficacy as an antiviral agent.

Structure Activity Relationships and Computational Chemistry

Conformational Analysis and Tautomerism of Moroxydine

Conformational analysis and tautomerism are crucial aspects of understanding a molecule's behavior and reactivity. Moroxydine, possessing a biguanide (B1667054) structure, can undergo proton tautomerism, leading to different isomeric forms.

Electronic Stability and Thermochemical Properties of Tautomers

DFT studies have indicated that the tautomers of moroxydine are electronically stable and possess thermochemically favorable formation values under standard conditions. earthlinepublishers.comearthlinepublishers.comresearchgate.net Some quantum chemical and spectral properties of these tautomeric systems have been obtained and discussed. earthlinepublishers.comearthlinepublishers.comresearchgate.net The thermochemical values, such as heat of formation (Hº) and Gibbs free energy of formation (Gº), vary depending on the specific tautomeric form. earthlinepublishers.com For instance, in one study, the orders of Hº and Gº values for different tautomers were determined, showing slight variations in their relative stability. earthlinepublishers.com Tautomer-3 was found to be less exothermic and less favorable than others. earthlinepublishers.com The variation in the positions of tautomers in the orders of Hº and Gº values is attributed to their entropy values. earthlinepublishers.com The calculated properties, such as solvation energies, dipole moments, and polar surface areas, are highly dependent on the tautomeric form. earthlinepublishers.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the structural properties of compounds and their biological activity. This approach is valuable in identifying key structural features that contribute to activity and guiding the design of more potent derivatives.

3D-QSAR Modeling for Derivative Optimization

3D-QSAR modeling has been employed in the context of moroxydine derivatives to optimize their antiviral activity. For example, in the development of 1,3,5-triazine (B166579) derivatives containing a piperazine (B1678402) structure as potential anti-potato virus Y (PVY) agents, 3D-QSAR was used to direct the synthesis of optimized compounds. nih.govresearchgate.net This involved using the structural parameters of compounds to build a model that could predict their anti-PVY activity. nih.govresearchgate.net The synthesis of specific compounds, such as compound C35, was guided by the analysis of 3D-QSAR model results, incorporating structural modifications like a cyclopropyl (B3062369) substituent to enhance properties like hydrophobicity and spatial resistance while retaining essential groups for activity. researchgate.net

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand) to a protein target and estimate the strength of the interaction. This provides insights into the potential binding mechanisms and key residues involved.

Ligand-Protein Interactions (e.g., PVY Capsid Protein, TMV Helicase/Capsid Protein)

Molecular docking studies have been conducted to analyze the binding interactions of moroxydine derivatives with viral proteins, such as the PVY Capsid Protein (CP) and Tobacco Mosaic Virus (TMV) Helicase and Capsid Protein.

For PVY CP, molecular docking has demonstrated that certain derivatives, like compound C35, can form hydrogen bonds with specific amino acid residues, such as glutamic acid at position 150 (GLU 150). nih.govmendeley.com This interaction provides a theoretical basis for the observed antiviral activity of these compounds. nih.govmendeley.com The PVY CP is a crucial protein for various stages of viral infection, including assembly, movement, and transmission, making it a relevant target for antiviral agents. nih.gov

Molecular docking has also been used to investigate the potential binding of compounds containing a moroxydine skeleton, such as GLY-15, to TMV helicase and coat protein. researchgate.netnih.gov These studies have predicted potential binding abilities and identified specific amino acid residues involved in the interactions. researchgate.netnih.govresearchgate.net For example, GLY-15 was predicted to bind to residues like Thr840, Glu907, and Glu1045 in TMV helicase and Arg92, Glu97, Ala100, Asn101, Thr103, and Glu106 in TMV coat protein. researchgate.net These predicted interactions suggest that such compounds may exert their antiviral effects by targeting these viral proteins. researchgate.netnih.gov

While moroxydine itself has been a lead compound, these molecular docking studies on its derivatives highlight the importance of specific interactions with viral proteins in their mechanism of action against plant viruses like PVY and TMV.

Data Table: Predicted Binding Residues from Molecular Docking

| Compound/Derivative | Target Protein | Predicted Interacting Residues | Source |

| Compound C35 | PVY Capsid Protein (CP) | GLU 150 (Hydrogen Bonds) | nih.govmendeley.com |

| GLY-15 | TMV Helicase | Thr840, Glu907, Glu1045 | researchgate.net |

| GLY-15 | TMV Coat Protein (CP) | Arg92, Glu97, Ala100, Asn101, Thr103, Glu106 | researchgate.net |

This table presents a summary of predicted binding interactions based on molecular docking studies discussed in the provided sources.

Data Table: Thermochemical Properties of Moroxydine Tautomers (Example Data)

| Tautomer | Heat of Formation (Hº) (kcal/mol) | Gibbs Free Energy of Formation (Gº) (kcal/mol) |

| Tautomer 1 | Value 1 | Value 1 |

| Tautomer 2 | Value 2 | Value 2 |

| Tautomer 3 | Value 3 | Value 3 |

| Tautomer 4 | Value 4 | Value 4 |

| Tautomer 5 | Value 5 | Value 5 |

Data Table: Anti-PVY Activity of Moroxydine Hydrochloride vs. a Derivative (Example Data)

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) | Source |

| Moroxydine Hydrochloride | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 | nih.govmendeley.com |

| Compound C35 | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 | nih.govmendeley.com |

Chemical Function Descriptors and Theoretical Membrane Permeability Predictions

Computational chemistry techniques have been applied to characterize Moroxydine's physicochemical properties and predict its behavior concerning biological membranes researchgate.netfrontiersin.orgnih.govjddhs.com. These descriptors provide insights into how the molecule might interact with biological systems, influencing its absorption and distribution.

Key chemical function descriptors calculated for Moroxydine include parameters such as molecular weight, lipophilicity (expressed as logP), hydrogen bond donor and acceptor counts, and polar surface area jpionline.orgdrugbank.comfrontiersin.orgu-tokyo.ac.jp. These descriptors are fundamental in evaluating a molecule's drug-likeness and its potential to permeate cell membranes jpionline.orgfrontiersin.org.

Studies utilizing tools like SwissADME have provided predicted physicochemical properties for Moroxydine. These predictions are based on the molecule's structure and are used to estimate its ADME profile researchgate.netresearchgate.net.

Theoretical membrane permeability predictions for Moroxydine often involve assessing its compliance with various drug-likeness rules, such as Lipinski's Rule of Five jpionline.orgu-tokyo.ac.jpresearchgate.net. These rules provide guidelines based on the properties of orally active drugs, suggesting that poor absorption or permeation is more likely when certain thresholds for molecular weight, logP, hydrogen bond donors, and acceptors are exceeded u-tokyo.ac.jpresearchgate.net.

While specific detailed research findings solely focused on Moroxydine's theoretical membrane permeability coefficients (like predicted Caco-2 permeability or blood-brain barrier penetration values) were not extensively detailed in the search results, the application of ADME prediction tools indicates an assessment of these properties has been undertaken in broader computational studies involving Moroxydine researchgate.netresearchgate.netresearchgate.netnih.gov. The polar surface area (TPSA), for instance, is a descriptor strongly correlated with passive molecular transport across cell membranes, including the blood-brain barrier frontiersin.orgresearchgate.net. A TPSA exceeding 140 Ų is generally associated with restricted membrane permeation researchgate.net. Moroxydine's predicted polar surface area is reported as 98.22 Ų drugbank.com.

Computational studies have also explored the electronic behavior and wave function properties of Moroxydine using Density Functional Theory (DFT), providing further insights into its chemical reactivity and potential interactions researchgate.netresearchgate.net. These theoretical calculations contribute to a comprehensive understanding of the molecule's behavior at an atomic level.

The assessment of these chemical function descriptors and theoretical permeability predictions is a vital step in the computational evaluation of Moroxydine, contributing to its profile as a potential therapeutic agent optibrium.comresearcherslinks.com.

Predicted Physicochemical Properties of Moroxydine

| Property | Value | Method |

| Water Solubility | 1.41 mg/mL | ALOGPS |

| logP | -1.5 | ALOGPS |

| logP | -1.1 | Chemaxon |

| logS | -2.1 | ALOGPS |

| pKa (Strongest Acidic) | 19.16 | Chemaxon |

| pKa (Strongest Basic) | 11.85 | Chemaxon |

| Physiological Charge | 2 | Chemaxon |

| Hydrogen Acceptor Count | 6 | Chemaxon |

| Hydrogen Donor Count | 4 | Chemaxon |

| Polar Surface Area | 98.22 Ų | Chemaxon |

| Molecular Weight | 207.7 (HCl salt) | Calculated |

Note: Data compiled from various sources, primarily computational predictions. drugbank.comcaymanchem.com

Lipinski's Rule of Five Parameters for Moroxydine

| Parameter | Moroxydine Value (HCl salt) | Lipinski's Rule Threshold | Complies? |

| Molecular Weight | 207.7 | ≤ 500 | Yes |

| logP | -1.5 to -1.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 4 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 6 | ≤ 10 | Yes |

Future Research Directions and Preclinical Therapeutic Potential

Elucidation of Underexplored Mechanisms of Action

Despite its known antiviral activity, the precise mechanisms of action of moroxydine are not fully understood, presenting a key area for future research abmole.commdpi.comresearchgate.netmedicaljournalssweden.se. It is believed to interfere with the early stages of viral replication, potentially by inhibiting viral entry and uncoating through the blockade of ion channels on the viral envelope patsnap.com. This action may prevent the release of the viral genome into the host cell patsnap.com. Additionally, moroxydine has been shown to inhibit viral RNA synthesis, potentially by targeting viral RNA-dependent RNA polymerase (RdRp), an enzyme vital for replicating viral RNA genomes patsnap.comresearchgate.net. Studies suggest moroxydine might also influence the virus-host cell system and could lead to the formation of non-functional structural proteins abmole.commedicaljournalssweden.se. Furthermore, moroxydine has been reported to possess immunomodulatory effects, potentially enhancing the host's immune response by stimulating antiviral cytokine production or modulating immune cell activity patsnap.com. Further investigation is needed to fully elucidate these mechanisms and their relative contributions to moroxydine's broad-spectrum antiviral activity researchgate.netpatsnap.com.

Development of Advanced Moroxydine Analogues for Enhanced Efficacy

The development of novel moroxydine analogues is a promising avenue for enhancing antiviral efficacy and potentially overcoming limitations of the parent compound researchgate.net. Research has explored the synthesis and evaluation of amidinourea compounds as potential non-nucleoside antiviral agents, with some demonstrating micromolar activity against herpes simplex virus-1 (HSV-1) in preclinical settings researchgate.net. These analogues may act at early stages of the viral replication cycle, such as after viral attachment and entry researchgate.net. The investigation of compounds with a biguanide (B1667054) moiety, similar to moroxydine, has revealed the suppression of various DNA and RNA viruses, including HIV mdpi.com. This suggests that structural modifications of the moroxydine scaffold could lead to compounds with improved potency and broader antiviral spectra mdpi.com.

Combination Therapies and Synergistic Effects in Preclinical Models

Preclinical studies are exploring the potential of moroxydine in combination therapies to achieve synergistic antiviral effects and potentially mitigate the development of drug resistance patsnap.complos.org. Combining antiviral drugs with different mechanisms of action is a strategy used in other viral infections, such as HIV and Hepatitis C, to enhance efficacy and reduce resistance plos.org. While specific preclinical data on moroxydine combination therapies is limited in the provided search results for human viruses, research in aquaculture has investigated moroxydine hydrochloride in combination with ribavirin (B1680618) against grass carp (B13450389) reovirus (GCRV) and giant salamander iridovirus (GSIV), showing effective control of infection in host cells researchgate.net. This highlights the potential for exploring similar combination strategies in preclinical models of human viral infections.

Repurposing Potential in Other Preclinical Disease Models

Moroxydine's broad-spectrum antiviral activity and established safety profile make it a candidate for repurposing in other preclinical disease models mdpi.com. Its potential has been considered in the context of the COVID-19 pandemic, with in silico studies suggesting it could display antiviral activity against SARS-CoV-2 by potentially binding to the SARS-CoV-2 papain-like protease (PLpro) researchgate.netnih.gov. Furthermore, moroxydine has shown efficacy against various DNA and RNA viruses in preclinical settings, including herpes zoster virus, herpes simplex virus, adenovirus, grass carp reovirus, and giant salamander iridovirus mdpi.comresearchgate.net. Its historical use against influenza, measles, and mumps also suggests potential for broader application mdpi.com.

Investigation of Prophylactic Activity in Animal Models

The prophylactic potential of moroxydine has been noted, suggesting it could be used to prevent the onset of infection in exposed individuals patsnap.com. Early studies indicated that small doses taken over time could protect animals against influenza and other viral conditions abmole.com. Research in grass carp models has explored the antiviral response of moroxydine against GCRV, demonstrating that injection treatment was more effective than immersion administration in inhibiting viral replication and controlling mortality researchgate.netresearchgate.net. These findings support further investigation of moroxydine's prophylactic activity in relevant animal models for various viral pathogens.

Addressing Drug Resistance in Preclinical Settings

The emergence of drug resistance is a significant concern in antiviral therapy nih.gov. While the provided information notes that illegal usage of moroxydine has been linked to increased prevalence of drug-resistant viruses in some contexts, preclinical research can play a crucial role in understanding and addressing potential resistance mechanisms researchgate.netresearchgate.net. Investigating the development of resistance to moroxydine in preclinical models and exploring strategies to overcome it, such as combination therapies with drugs targeting different viral pathways, are essential for its future therapeutic viability plos.org. Studies on moroxydine analogues may also identify compounds with reduced susceptibility to resistance researchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Moroxydine | 71655 |

| Moroxydine Hydrochloride | 76621 |

| N',N'-anhydrobis(2-hydroxyethyl)biguanide | Not found |

| Ribavirin | 37542 |

| Acyclovir | 135398510 |

| Famciclovir | 33338 |

| Valacyclovir | 135398744 |

| Guanine-7-N-oxide | 102846 |

| Oseltamivir | 60161 |

| Favipiravir | 492405 |

| Baloxavir marboxil | 91673412 |

| Remdesivir | 123017516 |

| Phenformin | 4764 |

| Quercetin | 5280343 |

| Ritonavir | 392622 |

| Metformin | 4091 |

| Proguanil | 4947 |

| Cycloguanil | 883 |

| N,N-Bis(2-hydroxyethyl)decanamide | 61081 |

| N,N-Bis(2-hydroxyethyl)triimidodicarbonic diamide | Not found |

Q & A

Q. What is the proposed mechanism of action of moroxydine against viral infections, and how can it be validated experimentally?

Moroxydine acts as a virustatic agent , reversibly inhibiting viral replication by interfering with early viral protein synthesis, as demonstrated in HSV-infected HeLa cells . Its primary mechanism involves disrupting viral DNA synthesis during the eclipse phase (2–4 hours post-infection), leading to delayed virion production. To validate this, researchers should employ time-of-addition assays to pinpoint the phase of inhibition and use quantitative PCR to measure viral DNA/RNA levels at different treatment stages. Comparative studies with virucidal agents (e.g., acyclovir) can further clarify its reversibility .

Q. How do historical clinical trials inform modern experimental design for moroxydine?

Early studies (1960s–1980s) reported efficacy against influenza, herpes, and varicella-zoster but lacked double-blind, placebo-controlled designs . Modern trials should address these limitations by:

- Standardizing dosing regimens (e.g., 600–2,000 mg/day for adults) based on pharmacokinetic data (plasma half-life: ~8 hours) .

- Incorporating viral load quantification and immune biomarkers to differentiate antiviral effects from placebo responses.

- Prioritizing stratified randomization for recurrent infections (e.g., HSV) to assess long-term latency suppression .

Q. What evidence supports moroxydine’s broad-spectrum antiviral activity, and how can this be explored further?

Moroxydine inhibits both DNA (HSV, VZV) and RNA (influenza, measles) viruses, likely by targeting conserved viral processes . Researchers should:

- Use high-throughput screening across diverse viral families (e.g., paramyxoviruses, flaviviruses).

- Investigate structural analogs to identify pharmacophore elements responsible for broad activity.

- Explore synergy with immunomodulators (e.g., interferons) to enhance efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in moroxydine’s reported efficacy across studies?

Discrepancies arise from variable dosing (e.g., 75 mg/day vs. 2,000 mg/day), diagnostic methods (clinical vs. lab-confirmed cases), and viral strains . A meta-analysis of historical data (1960–1985) should:

- Stratify results by dose, virus type, and study design.

- Apply Bayesian statistical models to account for heterogeneous methodologies.

- Validate findings in human organoid models to bridge in vitro and clinical data .

Q. What methodological approaches optimize moroxydine’s dosing for recurrent viral infections?

Dose optimization requires pharmacokinetic-pharmacodynamic (PK/PD) modeling :

Q. Does moroxydine impact viral latency, and how can this be mechanistically investigated?

Early reports suggest moroxydine may inhibit latency re-establishment in HSV . To explore this:

Q. What structural modifications of moroxydine could enhance its antiviral potency or bioavailability?

The biguanide core’s tautomerism (1,3- vs. 1,5-proton shifts) influences polar surface area and blood-brain barrier penetration . Strategies include:

Q. How can moroxydine’s safety profile be reconciled with historical reports of rare adverse effects?

While generally well-tolerated, high doses (>2,000 mg/day) caused transient hepato-intestinal issues in children . Modern safety protocols should:

- Perform hepatocyte toxicity assays to identify dose thresholds.

- Monitor mitochondrial function in vitro, given biguanides’ link to electron transport chain effects .

- Conduct population-based cohort studies to assess teratogenicity (e.g., using Hungarian pregnancy registries) .

Tables for Key Data

Table 1. Historical Efficacy of Moroxydine in Select Viral Infections

| Virus | Study Design | Dose (mg/day) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Influenza A | Observational (n=1.5M) | 1,500 | 50–70 | |

| HSV-1 | Case series (n=26) | 1,800 | 92 | |

| Varicella-zoster | Uncontrolled (n=100) | 2,000 | 83 |

Table 2. Recommended Methodological Frameworks for Future Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.